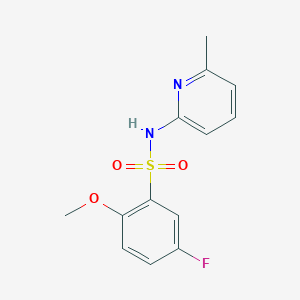
4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide, also known as BCS-111, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. BCS-111 is a sulfonamide derivative that has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties.
科学的研究の応用
4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has also been shown to have analgesic properties, which suggest that it may be useful in the treatment of chronic pain. Additionally, 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy.
作用機序
The exact mechanism of action of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide is not fully understood, but it is believed to act on the cyclooxygenase (COX) enzyme pathway, which is involved in the production of inflammatory mediators. 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been shown to inhibit COX-2, which is responsible for the production of prostaglandins that are involved in inflammation. Additionally, 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been shown to modulate the activity of ion channels in the nervous system, which may contribute to its analgesic and anticonvulsant properties.
Biochemical and Physiological Effects
4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been shown to reduce the activity of the neurotransmitter glutamate, which is involved in pain perception and seizure activity. 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has also been shown to increase the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which may contribute to its anticonvulsant properties.
実験室実験の利点と制限
One advantage of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide is that it has been shown to have a high degree of selectivity for COX-2, which means that it may have fewer side effects than other nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. Additionally, 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been shown to be effective at lower doses than other NSAIDs, which may reduce the risk of adverse effects. One limitation of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
将来の方向性
There are several future directions for research on 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide. One area of interest is the potential use of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide has been shown to have neuroprotective properties, which suggest that it may be useful in preventing or slowing the progression of these diseases. Additionally, future research could focus on the development of more potent and selective COX-2 inhibitors based on the structure of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide. Finally, more studies are needed to determine the safety and efficacy of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide in humans, which could pave the way for its use as a therapeutic agent.
Conclusion
In conclusion, 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of a variety of diseases. While more research is needed to fully understand its mechanism of action and potential side effects, 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide represents a promising avenue for drug discovery and development.
合成法
The synthesis of 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with cycloheptylmagnesium bromide, followed by the reduction of the nitro group to an amino group using palladium on carbon catalyst and hydrogen gas. The final step involves the alkylation of the amino group with propyl bromide to obtain 4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide.
特性
製品名 |
4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide |
|---|---|
分子式 |
C16H24BrNO3S |
分子量 |
390.3 g/mol |
IUPAC名 |
4-bromo-N-cycloheptyl-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C16H24BrNO3S/c1-2-11-21-16-12-14(9-10-15(16)17)22(19,20)18-13-7-5-3-4-6-8-13/h9-10,12-13,18H,2-8,11H2,1H3 |
InChIキー |
CAFKYDNVTXGFIZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)Br |
正規SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288100.png)
![N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B288107.png)

![2-ethyl-1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288110.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B288120.png)
![2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288123.png)
![2-benzyl-1-[(4-iodophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288125.png)
![2-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288127.png)
![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B288146.png)
![4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B288153.png)
![Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B288155.png)


